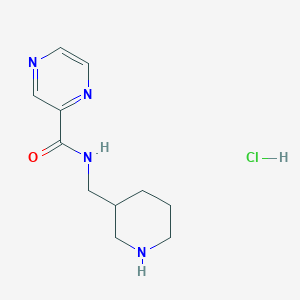

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride

Descripción

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride is a pyrazinecarboxamide derivative characterized by a piperidin-3-ylmethyl group linked via an amide bond to the pyrazine-2-carboxylic acid backbone, with a hydrochloride counterion enhancing solubility. Its molecular formula is C₁₁H₁₆ClN₄O, and molar mass is 250.69 g/mol . This compound is structurally tailored to balance lipophilicity and aqueous solubility, making it a candidate for pharmacological studies.

Propiedades

IUPAC Name |

N-(piperidin-3-ylmethyl)pyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.ClH/c16-11(10-8-13-4-5-14-10)15-7-9-2-1-3-12-6-9;/h4-5,8-9,12H,1-3,6-7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXFZLYABOUVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671563 | |

| Record name | N-[(Piperidin-3-yl)methyl]pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185311-94-7 | |

| Record name | N-[(Piperidin-3-yl)methyl]pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride has the molecular formula and a molecular weight of 255.72 g/mol. The compound features a pyrazine ring, which is known for its biological relevance, and a piperidine moiety that contributes to its pharmacological properties. The hydrochloride form enhances solubility, making it suitable for various biological assays.

Preliminary studies suggest that N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride may act as an inhibitor of specific enzymes and receptors. Its structural components allow it to interact with various biological targets, potentially influencing pathways associated with inflammation and pain modulation.

Potential Biological Targets

- Enzymes : Inhibition of enzymes involved in inflammatory processes.

- Receptors : Interaction with neuropeptide S receptors, which are linked to anxiety and other central nervous system disorders .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies have shown that N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride can reduce inflammation markers in vitro.

- Analgesic Properties : It has demonstrated potential in alleviating pain in animal models, suggesting its use in pain management therapies.

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating possible applications in treating infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and pyrazine moieties can significantly alter biological activity. For instance, changing the position of substituents on the piperidine ring can enhance receptor binding affinity or alter enzyme inhibition potency.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride is being investigated as a lead compound for developing new drugs targeting various diseases. Its structural features suggest potential interactions with biological targets, particularly in antiviral and anticancer therapies.

Antiviral Activity

Research indicates that pyrazine derivatives can act as inhibitors of viral proteases. For instance, compounds structurally related to N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride have shown promising activity against Zika virus protease with low IC50 values (around 130 nM), indicating their potential as antiviral agents .

Antitumor Activity

Similar compounds have demonstrated significant cytotoxicity against cancer cell lines. For example, derivatives of piperidine have shown IC50 values as low as 0.25 μM against HepG2 cells, suggesting that modifications to the piperidine structure can enhance antitumor activity .

Enzyme Inhibition

The compound may also inhibit specific kinases involved in cancer progression. Studies have shown that related pyrazine derivatives can inhibit c-Met and VEGFR-2 kinases, which are critical in tumor growth and metastasis .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-(Piperidin-1-yl)methyl-pyrazine-2-carboxamide | Similar piperidine substitution | Antitumor | 0.25 μM (HepG2) |

| 4-(Piperidin-1-yl)methyl-pyrazine | Different substituent on pyrazine | Kinase inhibition | 26.00 nM (c-Met) |

| N-(Morpholinomethyl)pyrazine | Morpholine instead of piperidine | Varies based on structure | Not specified |

Case Study 1: Antiviral Efficacy

A study on a series of pyrazine compounds demonstrated their effectiveness as allosteric inhibitors of Zika virus protease. The most potent compounds showed significant inhibition of viral replication in cellular models, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Cancer Treatment Potential

Research evaluating the antitumor properties of piperidine derivatives revealed that modifications to the chemical structure could significantly enhance cytotoxic effects against various cancer cell lines, suggesting pathways for drug development targeting specific cancers .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazinecarboxamide derivatives exhibit diverse biological activities influenced by substituent groups. Below is a detailed comparison of N-(Piperidin-3-ylmethyl)pyrazine-2-carboxamide hydrochloride with structurally related compounds:

Key Findings

Substituent Effects on Bioactivity: Lipophilic groups (e.g., tert-butyl, iodo) enhance membrane permeability but may reduce aqueous solubility. For example, compound 2 (tert-butyl) showed higher elicitor activity than 1, but its solubility is likely lower . Electron-withdrawing groups (e.g., nitro in ) increase reactivity and binding affinity to targets like enzymes . Polar groups (e.g., piperidinylmethyl, dimethylaminoethyl) improve solubility, as seen in the target compound and 20 .

Role of Salt Forms: Hydrochloride salts (e.g., target compound, 20) significantly enhance solubility compared to neutral analogs.

Biological Activity Trends :

- Antimycobacterial and elicitor activities are linked to aryl substituents (e.g., 3-iodo-4-methylphenyl in 1 and 2 ) .

- Antimalarial activity in 20 is attributed to the benzoxaborole moiety, which is absent in the target compound .

- PET inhibition (e.g., compound 54 , IC₅₀ = 47 µmol/dm³) correlates with moderate lipophilicity (logP 3.28–4.18) .

Synthetic Feasibility: Yields for pyrazinecarboxamides vary widely. For example, compound 2 in was synthesized in 22–27% yield, while 20 required multi-step purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.